1-Allyl-2-methylbenzene
Overview
Description
1-Allyl-2-methylbenzene, a compound known for its involvement in various chemical reactions, serves as a precursor in the synthesis of complex molecules. Its significance lies in the structural versatility it offers for chemical modifications and the synthesis of pharmacologically active compounds.
Synthesis Analysis
The synthesis of compounds related to 1-Allyl-2-methylbenzene often involves the reaction of precursor compounds with allylic or alkyl halides. For example, the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, designed as an NMDA receptor antagonist, was achieved from 1-chloro-4-fluoro-2-methylbenzene through a multi-step process starting with nitration, followed by amination, reduction, and cyclization steps, showcasing the complexity and versatility in synthesizing derivatives of 1-Allyl-2-methylbenzene (L. Xun & Hu Qing-ping, 2004).
Molecular Structure Analysis
The molecular structure of derivatives related to 1-Allyl-2-methylbenzene, such as the first stable germabenzene, showcases aromaticity and planarity in its molecular geometry, indicating pi-electron delocalization. X-ray crystallography and theoretical calculations suggest substantial levels of aromaticity and delocalization of pi-electrons, similar to that observed in benzene, which is crucial for understanding the chemical behavior and reactivity of these compounds (N. Nakata, N. Takeda, & N. Tokitoh, 2002).
Chemical Reactions and Properties
1-Allyl-2-methylbenzene derivatives participate in a variety of chemical reactions, including photosubstitution and nucleophilic additions. For instance, photoreactions of dicyanobenzenes with allylic compounds such as silanes, germanes, and stannanes demonstrate the versatility and reactivity of these compounds, leading to the substitution of cyano groups with allylic groups under specific conditions (Koji Nakanishi, Kazuhiko Mizuno, & Yoshio Otsuji, 1993).
Scientific Research Applications
Application 1: Asymmetric Synthesis of Allylic Amines
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Allyl-2-methylbenzene is used in the asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine . α-Chiral amines, including α-chiral allylic amines, are of wide interest in organic synthesis due to their broad application in pharmaceutical research, catalysis, and natural product synthesis .
- Methods of Application or Experimental Procedures : This method involves the use of a rhodium (I)/Josiphos catalyst. Benzophenone imine is used as an ammonia carrier. The final α-chiral primary allylic amines can be obtained via simple hydrolysis, and the benzophenone can be recycled .
- Results or Outcomes : This method permits the practical synthesis of valuable α-chiral allylic amines .
Application 2: Hydrosilylation Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Allyl-2-methylbenzene is used in the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds, particularly double bonds between carbon atoms .
- Methods of Application or Experimental Procedures : The specific methods and procedures can vary, but generally, this reaction is catalyzed by a transition metal complex .
- Results or Outcomes : The outcome of this reaction is the formation of organosilicon compounds, which have a wide range of applications in fields like materials science, pharmaceuticals, and more .
Application 3: Allyl–Allyl Cross-Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Allyl-2-methylbenzene can be used in allyl–allyl cross-coupling reactions . This reaction provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .
- Methods of Application or Experimental Procedures : This reaction is typically catalyzed by transition metals such as Pd, Ni, Cu, Ir, etc . The reaction involves an allylic nucleophile and an allylic electrophile .
- Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . It has revolutionized synthetic chemistry by providing access to a wide variety of branched and linear 1,5 dienes of synthetic and pharmaceutical importance .
Application 4: Hydrosilylation Reaction (Revisited)
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Allyl-2-methylbenzene is used in the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds, particularly double bonds between carbon atoms .
- Methods of Application or Experimental Procedures : This reaction is catalyzed by platinum-based catalysts such as Karstedt catalyst or platinum black . The influence of the amount of catalyst on the conversion and the influence of temperature on catalytic activity and selectivity of the hydrosilylation reaction were studied .
- Results or Outcomes : The outcome of this reaction is the formation of organosilicon compounds, which have a wide range of applications in fields like materials science, pharmaceuticals, and more .
Safety And Hazards
properties
IUPAC Name |
1-methyl-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHJJUMPAUQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074697 | |
Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2-methylbenzene | |
CAS RN |
1587-04-8 | |
Record name | Benzene, 1-methyl-2-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Allyl-2-methylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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